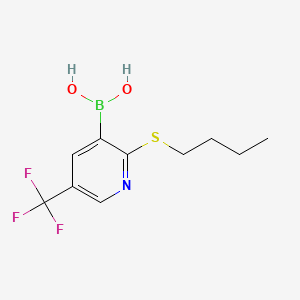
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a heterocyclic organic compound . Its molecular formula is C10H13BF3NO2S . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid consists of a pyridine ring substituted with a butylthio group, a trifluoromethyl group, and a boronic acid group . The molecular weight of this compound is 279.09 .科学的研究の応用
-
Organic Chemistry
- Boronic acids are key reagents in Suzuki-Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is mild, functional group tolerant, and uses environmentally benign organoboron reagents .
- In the Suzuki-Miyaura coupling, the boronic acid reacts with a halide or pseudohalide (like an aryl or vinyl group) in the presence of a palladium catalyst and a base .
- The outcome of this reaction is the formation of a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
-
Medicinal Chemistry
- Boronic acids are used in the synthesis of a variety of drugs. For example, Bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma, a type of cancer .
- They can also be used to create compounds that can selectively bind to certain proteins or enzymes, which can be useful in the development of targeted therapies .
-
Chemical Biology
- Boronic acids can be used to create probes for imaging and sensing applications. For example, they can be used to create fluorescent probes that can detect the presence of certain biomolecules .
- They can also be used to create chemical tools for studying biological systems. For example, they can be used to create inhibitors or activators of certain biological pathways .
-
Nanotechnology
- Boronic acids can be used in the creation of nanomaterials. For example, they can be used to create boron-doped graphene, a material with unique electronic properties .
- They can also be used to create nanoparticles with specific properties, which can be used in a variety of applications, from drug delivery to electronics .
-
Environmental Science
-
Catalysis
-
Material Science
- Boronic acids can be used in the creation of new materials with unique properties. For example, they can be used to create polymers with specific mechanical or optical properties .
- They can also be used to modify the surface properties of materials, such as making them more or less water-repellent .
Safety And Hazards
The safety data sheet for 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAGVUKVGNBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681525 |
Source


|
| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-53-5 |
Source


|
| Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

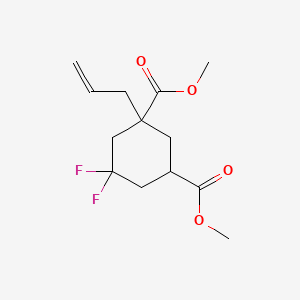
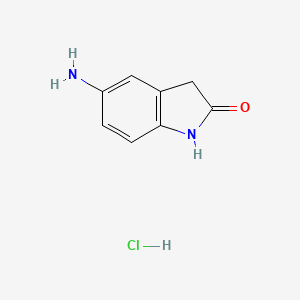
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)
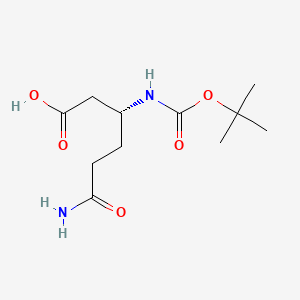
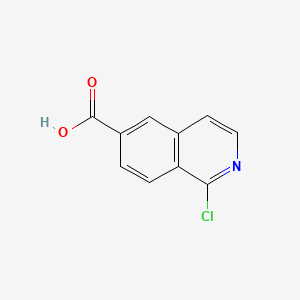
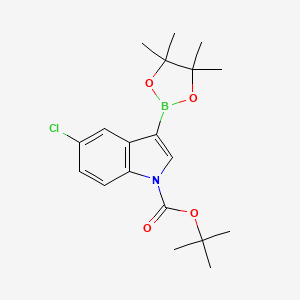
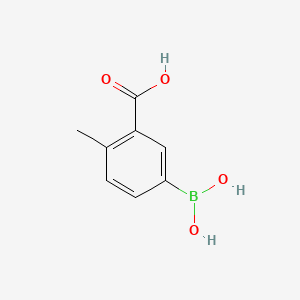
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

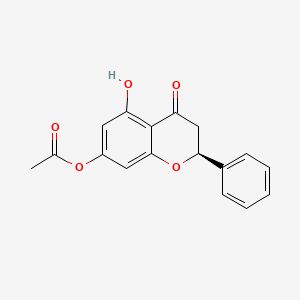
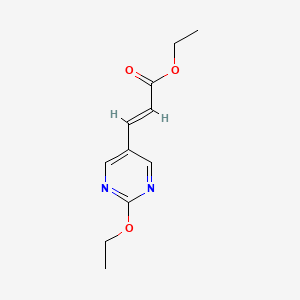
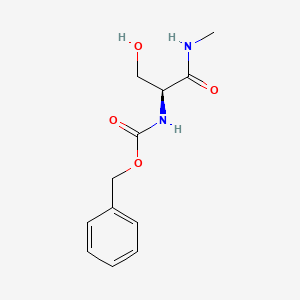
![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)